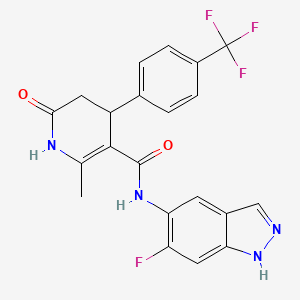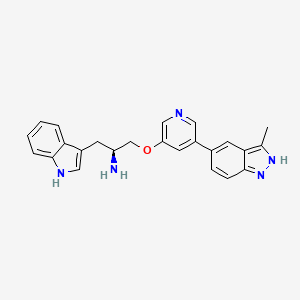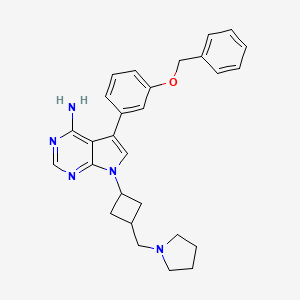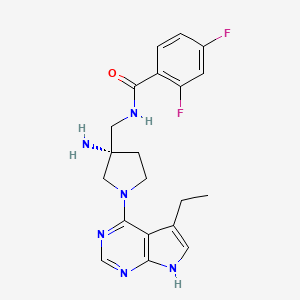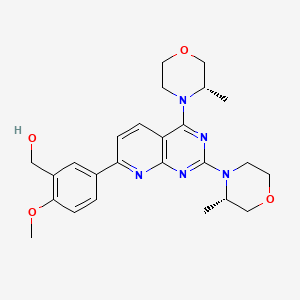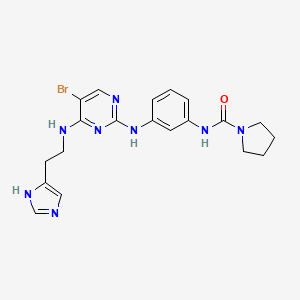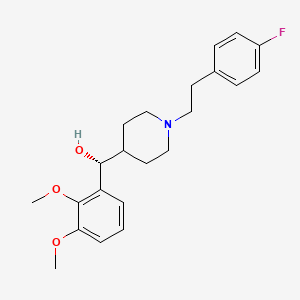
伏林安舍林
概述
描述
伏林沙林,又称其研发代号 MDL-100,907,是一种高度选择性的 5-HT2A 受体拮抗剂。该化合物已广泛应用于科学研究,以研究 5-HT2A 受体功能,该受体在多种神经过程发挥着至关重要的作用。 虽然它曾在临床试验中作为潜在的抗精神病药、抗抑郁药和失眠治疗药物进行过测试,但从未上市 .
科学研究应用
伏林沙林在科学研究中有广泛的应用:
神经科学: 用于研究 5-HT2A 受体在大脑中的作用,特别是与多巴胺能功能和行为相关.
精神药理学: 作为精神疾病(如精神分裂症、抑郁症和失眠)的潜在治疗药物进行研究.
药物开发: 在开发新型 5-HT2A 受体拮抗剂中用作参考化合物.
作用机制
伏林沙林通过选择性地结合并拮抗 5-HT2A 受体发挥其作用。该受体参与调节神经递质的释放,包括多巴胺和血清素,这些神经递质对情绪调节和认知功能至关重要。 通过阻断 5-HT2A 受体,伏林沙林可以调节这些神经递质系统,从而潜在地缓解精神疾病的症状 .
类似化合物:
酮色林: 另一种 5-HT2A 受体拮抗剂,具有额外的 α-1 肾上腺素能受体拮抗作用。
瑞坦色林: 一种选择性的 5-HT2A/2C 受体拮抗剂。
吡马万色林: 一种选择性的 5-HT2A 受体反向激动剂,用于治疗帕金森病精神病。
伏林沙林的独特性: 伏林沙林因其对 5-HT2A 受体的高选择性而与众不同,对其他受体位点的活性很小。 这种选择性使其成为研究中一个有价值的工具,用于分离 5-HT2A 受体拮抗作用的影响,而不产生脱靶效应 .
生化分析
Biochemical Properties
Volinanserin is known for its high selectivity towards the 5-HT2A receptor . It weakly binds to 5-HT2C, α1-adrenergic, and sigma receptors . The nature of these interactions is primarily antagonistic, meaning that Volinanserin binds to these receptors and inhibits their activity .
Cellular Effects
Volinanserin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate head-twitch response (HTR) in mice and intracranial self-stimulation (ICSS) depression in rats . These effects are believed to be mediated through its antagonistic action on the 5-HT2A receptor .
Molecular Mechanism
Volinanserin exerts its effects at the molecular level primarily through its antagonistic action on the 5-HT2A receptor . By binding to this receptor, it inhibits the receptor’s activity, thereby modulating the cellular processes that the receptor is involved in .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Volinanserin in laboratory settings are limited, it has been shown that Volinanserin has similar potency, effectiveness, and time-course to attenuate DOI–induced HTR in mice and ICSS depression in rats .
Dosage Effects in Animal Models
In animal models, the effects of Volinanserin have been observed to vary with different dosages . For instance, it was found that Volinanserin had similar potency to attenuate DOI–induced HTR in mice and ICSS depression in rats .
Metabolic Pathways
Specific information on the metabolic pathways that Volinanserin is involved in is currently limited. Given its role as a 5-HT2A receptor antagonist, it is likely that it interacts with enzymes and cofactors involved in serotonin metabolism .
Transport and Distribution
Given its role as a 5-HT2A receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a 5-HT2A receptor antagonist, it is likely that it localizes to the same compartments or organelles as this receptor .
准备方法
合成路线和反应条件: 伏林沙林的合成涉及几个关键步骤:
乙基异烟酸酯的保护: 乙基异烟酸酯用 Boc 酸酐保护,形成乙基 n-boc-4-哌啶甲酸酯。
酯-酰胺交换: 此中间体在 CDI 偶联剂存在下与 N-甲氧基甲胺 HCl 进行酯-酰胺交换,生成 1-Boc-4-[甲氧基(甲基)羰基]哌啶。
Weinreb 酮合成: 用 1,2-二甲氧基苯甲酰化,生成 1-Boc-4-(3,4-二甲氧基苯甲酰)哌啶。
脱保护: 酸去除氨基甲酸酯保护基,生成 (3,4-二甲氧基苯基)-哌啶-4-基甲酮。
还原: 用硼氢化钠还原酮,生成 (3,4-二甲氧基苯基)-哌啶-4-基甲醇。
拆分和烷基化: 醇被拆分,仲胺用 4-氟苯乙基溴进行 SN2 烷基化,完成伏林沙林的合成.
工业生产方法: 虽然伏林沙林的具体工业生产方法没有广泛记录,但上述合成路线可以扩展到工业用途,涉及标准有机合成技术和设备。
反应类型:
氧化和还原: 伏林沙林可以发生还原反应,例如用硼氢化钠将酮还原为醇。
取代: 合成涉及 SN2 烷基化,其中仲胺被 4-氟苯乙基溴烷基化。
常用试剂和条件:
硼氢化钠: 用于还原酮。
CDI 偶联剂: 促进酯-酰胺交换。
Boc 酸酐: 用于保护胺。
4-氟苯乙基溴: 用于最后的烷基化步骤。
主要产品:
(3,4-二甲氧基苯基)-哌啶-4-基甲醇: 合成中的中间体。
伏林沙林: 最终产品。
相似化合物的比较
Ketanserin: Another 5-HT2A receptor antagonist with additional alpha-1 adrenergic receptor antagonism.
Ritanserin: A selective 5-HT2A/2C receptor antagonist.
Pimavanserin: A selective 5-HT2A receptor inverse agonist used in the treatment of Parkinson’s disease psychosis.
Uniqueness of Volinanserin: Volinanserin is distinguished by its high selectivity for the 5-HT2A receptor, with minimal activity at other receptor sites. This selectivity makes it a valuable tool in research for isolating the effects of 5-HT2A receptor antagonism without off-target effects .
属性
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047363 | |
| Record name | Volinanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-65-6 | |
| Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Volinanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Volinanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Volinanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOLINANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

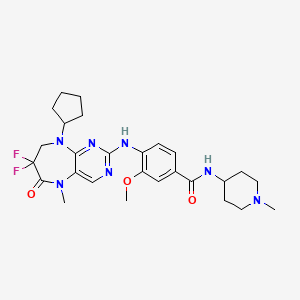
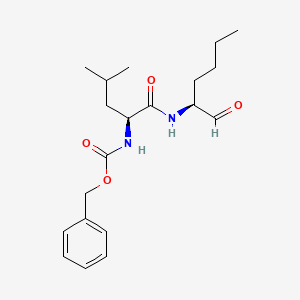
![(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1683959.png)
